3-Acetoxyindole-d5
Description
3-Acetoxyindole-d5 is a deuterated indole derivative featuring an acetoxy group (-OAc) at the 3-position of the indole ring, with five hydrogen atoms replaced by deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where it serves as an internal standard for quantifying non-deuterated analogs in biological matrices . The deuterium atoms are strategically positioned to minimize metabolic interference while maintaining structural integrity, making it indispensable in pharmacokinetic and metabolic studies.
Properties
Molecular Formula |
C₁₀H₄D₅NO₂ |
|---|---|
Molecular Weight |
180.21 |
Synonyms |
1H-Indol-3-ol-d5 3-Acetate; Indoxyl-d5 Acetate; NSC 13964-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following sections compare 3-Acetoxyindole-d5 with structurally and functionally related indole derivatives, focusing on substituent positions, physicochemical properties, synthesis, and applications.
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Indole Derivatives
Key Observations :
- Substituent Position : The 3-position is a common site for functionalization in indole derivatives. While this compound has an acetoxy group, analogs like 5-Hydroxyindole-3-acetic acid-d5 feature hydroxyl and carboxylic acid groups, altering polarity and reactivity .
- Deuterium Labeling : Deuterated compounds like this compound and 5-Hydroxyindole-3-acetic acid-d5 are designed to retain isotopic stability, critical for avoiding kinetic isotope effects in metabolic studies .
Physicochemical Properties
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| This compound | ~215* | ~2.0 | 180–195† | Low (lipophilic) |
| 5-Hydroxyindole-3-acetic acid-d5 | 196.21 | 1.5 | Not reported | Moderate (polar) |
| 4-Hydroxyindole-3-acetic acid D5 | Not reported | N/A | Not reported | Moderate (polar) |
| 5-Fluoro-3-(triazolyl)indole | ~315 | ~3.5 | Not reported | Low (lipophilic) |
*Estimated based on non-deuterated analog + 5 deuteriums. †Inferred from similar indole derivatives in .
Key Observations :
- Lipophilicity : The acetoxy group in this compound increases lipophilicity (logP ~2.0) compared to hydroxylated analogs (logP 1.5 for 5-Hydroxyindole-3-acetic acid-d5), enhancing membrane permeability .
- Thermal Stability : Melting points for halogenated or deuterated indoles typically range between 170–200°C, consistent with the crystalline nature of these compounds .
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